molecular formula C21H26N4O2S B6780608 N-(4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-yl)-5-oxo-7-phenyl-1,4-diazepane-1-carboxamide

N-(4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-yl)-5-oxo-7-phenyl-1,4-diazepane-1-carboxamide

Cat. No.: B6780608
M. Wt: 398.5 g/mol
InChI Key: QYDNFBMBFOATQK-UHFFFAOYSA-N
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Description

N-(4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-yl)-5-oxo-7-phenyl-1,4-diazepane-1-carboxamide is a complex organic compound featuring a unique structure that combines a thiazole ring, a diazepane ring, and a phenyl group

Properties

IUPAC Name

N-(4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-yl)-5-oxo-7-phenyl-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2S/c26-19-14-17(15-8-4-3-5-9-15)25(13-12-22-19)21(27)24-20-23-16-10-6-1-2-7-11-18(16)28-20/h3-5,8-9,17H,1-2,6-7,10-14H2,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDNFBMBFOATQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)N=C(S2)NC(=O)N3CCNC(=O)CC3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-yl)-5-oxo-7-phenyl-1,4-diazepane-1-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazole Ring: Starting with a cyclooctane derivative, the thiazole ring is formed through a cyclization reaction involving sulfur and nitrogen sources under acidic conditions.

    Diazepane Ring Formation: The diazepane ring is synthesized separately through a series of amination and cyclization reactions.

    Coupling Reaction: The thiazole and diazepane intermediates are then coupled using a suitable coupling agent such as carbodiimide in the presence of a base.

    Final Functionalization: The phenyl group is introduced through a Friedel-Crafts acylation reaction, followed by purification steps to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Continuous Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency and safety.

    Purification Techniques: Utilizing advanced purification methods like chromatography and crystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-yl)-5-oxo-7-phenyl-1,4-diazepane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of ketone to alcohol.

    Substitution: Introduction of various functional groups at the thiazole ring.

Scientific Research Applications

N-(4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-yl)-5-oxo-7-phenyl-1,4-diazepane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for designing new pharmaceuticals due to its unique structure.

    Biological Studies: Investigating its interactions with biological targets such as enzymes or receptors.

    Materials Science: Exploring its properties for use in advanced materials, such as polymers or nanomaterials.

    Chemical Biology: Studying its role in biochemical pathways and its potential as a chemical probe.

Mechanism of Action

The mechanism of action of N-(4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-yl)-5-oxo-7-phenyl-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets. These targets may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Influencing signaling pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-yl)-5-oxo-1,4-diazepane-1-carboxamide: Lacks the phenyl group, resulting in different chemical properties and applications.

    N-(4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-yl)-5-oxo-7-methyl-1,4-diazepane-1-carboxamide: Contains a methyl group instead of a phenyl group, affecting its reactivity and biological activity.

Uniqueness

The presence of the phenyl group in N-(4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-yl)-5-oxo-7-phenyl-1,4-diazepane-1-carboxamide imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.

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